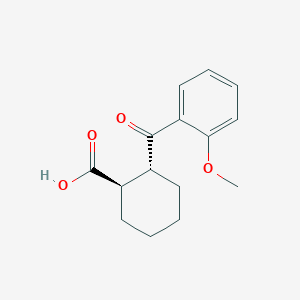

trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Description

Molecular Overview and Significance

trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral organic compound that belongs to the broader class of substituted cyclohexanecarboxylic acids. The molecule features a cyclohexane ring as its central structural framework, with two distinct substituents positioned in a trans configuration. The compound's molecular formula of C15H18O4 reflects its composition of fifteen carbon atoms, eighteen hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 262.30 grams per mole. The structural complexity of this compound arises from the presence of multiple functional groups, including a carboxylic acid moiety, a ketone carbonyl, and a methoxy ether linkage, all of which contribute to its unique chemical properties and potential reactivity patterns.

The significance of this compound extends beyond its structural complexity to encompass its role as a representative member of functionalized cyclohexane derivatives. The trans stereochemistry between the carboxylic acid and methoxybenzoyl substituents creates a defined three-dimensional arrangement that influences both its physical properties and chemical behavior. This stereochemical configuration is particularly important in understanding the compound's potential interactions with other molecules and its behavior in various chemical environments. The presence of the methoxy group on the benzoyl substituent introduces additional electronic effects that can influence the overall reactivity and stability of the molecule.

The compound's structural features make it particularly relevant for studies involving conformational analysis of substituted cyclohexanes and the investigation of intramolecular interactions between different functional groups. The cyclohexane ring adopts specific conformations that minimize steric interactions while accommodating the bulky substituents, providing insights into the fundamental principles governing molecular geometry and stability. Furthermore, the combination of aromatic and aliphatic components within the same molecule creates opportunities for investigating diverse chemical transformations and reaction mechanisms.

Historical Context of Discovery and Development

The development and characterization of this compound can be traced through the evolution of synthetic organic chemistry methodologies and the growing interest in functionalized cyclohexane derivatives. The compound was first documented in chemical databases in 2008, with its initial entry into PubChem occurring on February 29, 2008. This timeline places its discovery within the context of the early 21st century expansion of synthetic organic chemistry capabilities and the increasing sophistication of chemical characterization techniques.

The historical development of this compound is closely tied to advances in Friedel-Crafts acylation reactions, which represent one of the primary synthetic approaches for introducing aromatic ketone functionalities into cyclic systems. The Friedel-Crafts acylation methodology, originally developed in the late 19th century, has undergone continuous refinement and adaptation to enable the synthesis of increasingly complex molecular architectures. The application of these techniques to cyclohexane-based substrates represents a significant advancement in the field, allowing for the controlled introduction of aromatic substituents while maintaining stereochemical integrity.

The compound's development also reflects the broader historical trend toward the synthesis and study of enantiomerically pure compounds. The specific stereochemical designation of the molecule as the (1R,2R) enantiomer indicates the application of modern asymmetric synthesis techniques or efficient resolution methods. This focus on stereochemical purity aligns with the historical progression of organic chemistry from primarily structure-focused investigations to more sophisticated studies of three-dimensional molecular architecture and its implications for chemical and biological activity.

Research into epimerization processes of cyclohexanecarboxylic acid derivatives has contributed significantly to the understanding of this compound class. Historical studies have demonstrated that cyclohexanecarboxylic acid derivatives can undergo epimerization under specific conditions, with potassium hydroxide treatment at elevated temperatures (130-220°C) proving particularly effective for achieving high purity trans isomers. These historical developments have provided the methodological foundation for the synthesis and purification of this compound and related compounds.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex organic molecules with multiple functional groups and stereochemical features. The complete International Union of Pure and Applied Chemistry name for this compound is (1R,2R)-2-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid, which provides comprehensive information about both the structural features and stereochemical configuration. This systematic naming convention begins with the cyclohexane ring as the parent structure, followed by the carboxylic acid functionality at position 1, and the methoxybenzoyl substituent at position 2, with the trans relationship explicitly indicated through the (1R,2R) stereochemical descriptors.

The compound can be classified within several overlapping chemical categories based on its structural features and functional groups. Primarily, it belongs to the class of cyclohexanecarboxylic acids, which represent a significant subset of alicyclic carboxylic acids. Within this classification, it further belongs to the specialized subgroup of 2-substituted cyclohexanecarboxylic acids, where the substitution involves an aromatic ketone functionality. The presence of the methoxybenzoyl group also classifies this compound as a member of the aromatic ketone family, specifically those containing methoxy-substituted benzene rings.

From a stereochemical perspective, the compound is classified as a chiral molecule due to the presence of two stereogenic centers at positions 1 and 2 of the cyclohexane ring. The trans configuration between these substituents represents the thermodynamically more stable arrangement, which is reflected in the specific stereochemical designation. The compound also falls within the broader category of functionalized organic molecules containing multiple heteroatoms, specifically oxygen atoms present in the carboxylic acid, ketone, and ether functionalities.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service registry system recognizes several synonymous names, including "Cyclohexanecarboxylic acid, 2-(2-methoxybenzoyl)-, (1R,2R)-rel-" which emphasizes the relative stereochemistry. The compound is also referenced in various chemical databases under simplified names such as "this compound" which, while less precise in stereochemical terminology, effectively communicates the essential structural features.

Properties

IUPAC Name |

(1R,2R)-2-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKNKDVVOXIHBR-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641358 | |

| Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-72-8 | |

| Record name | rel-(1R,2R)-2-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid using thionyl chloride (SOCl₂) under reflux conditions.

Cyclohexane Ring Formation: The methoxybenzoyl chloride is then reacted with cyclohexanone in the presence of a base such as sodium hydride (NaH) to form the corresponding methoxybenzoyl cyclohexanone.

Carboxylation: The final step involves the carboxylation of the methoxybenzoyl cyclohexanone using carbon dioxide (CO₂) under high pressure and temperature to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) in basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzoyl cyclohexane derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

Research indicates that trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid exhibits significant anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines, which play a crucial role in the inflammatory response. This property makes it a candidate for developing treatments for inflammatory diseases such as arthritis and other chronic inflammatory conditions.

2. Analgesic Effects

The compound has shown potential as an analgesic, likely due to its anti-inflammatory properties. Studies have demonstrated that it can reduce pain associated with inflammation, suggesting its utility in pain management therapies.

3. Enzyme Inhibition

This compound may inhibit specific enzymes involved in metabolic pathways. For instance, docking studies suggest that it has favorable binding affinities with cyclooxygenase enzymes, which are critical targets for anti-inflammatory drugs.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Study on Related Compounds : Research on structurally related compounds has shown significant inhibition of cyclooxygenase (COX) enzymes, indicating that modifications can enhance anti-inflammatory activity .

- Computational Docking Studies : These studies revealed that this compound has a strong affinity for COX enzymes, suggesting its potential as a lead compound for drug development targeting inflammatory pathways .

Material Science Applications

This compound is also considered for use as an intermediate in the synthesis of liquid crystals and other advanced materials. Its structural characteristics allow it to serve as a building block in creating compounds with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The overall effect of the compound depends on its ability to bind to and modulate the activity of its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid with analogs differing in substituent groups, ring size, or functional groups. Key findings are summarized in Table 1.

Substituent Variations on the Benzoyl Ring

Positional Isomers: Methoxy Group

- trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 97405-37-3) differs by the methoxy group at the 3-position of the benzoyl ring.

- In studies, diastereomers of this compound showed a 100-fold difference in potency, highlighting the critical role of stereochemistry and substituent position in biological activity .

Methylthio and Thiomethyl Derivatives

- trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic acid (CAS 1134611-70-3) introduces a methylthio group at the 2-position. The sulfur atom increases hydrophobicity and may enhance membrane permeability compared to the methoxy analog .

- trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 71023-02-4) features a thiomethyl group at the 4-position, which could modulate electronic effects and hydrogen-bonding capacity .

Multi-Substituted Analogs

Cyclohexane vs. Cyclopentane Ring Systems

- trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-82-4) replaces the cyclohexane ring with a smaller cyclopentane ring. This modification reduces conformational flexibility and may alter the spatial orientation of the benzoyl group, impacting interactions with enzymes or receptors .

Functional Group Replacements

Table 1: Structural and Functional Comparison of Analogs

Biological Activity

trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The structure of this compound features a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid group. The synthesis of this compound often involves methods such as transannular C–H functionalization, which allows for regioselective modifications of cycloalkane carboxylic acids, enhancing the efficiency of its production .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies using the MTT assay have shown that this compound can reduce cell viability in HeLa and MCF-7 cancer cell lines, demonstrating an IC50 value indicative of moderate potency against these types of cells .

The biological activity of this compound is hypothesized to involve multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . This suggests that this compound may also possess similar inhibitory effects.

- Cell Cycle Arrest : Flow cytometric analysis has indicated that related compounds can induce cell cycle arrest in the G2/M phase, which is crucial for halting the proliferation of cancer cells .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of this compound. Table 1 summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 15.0 | Cytotoxicity via apoptosis |

| MCF-7 | 20.5 | Cell cycle arrest (G2/M) |

| PC-3 | 18.0 | Enzyme inhibition (AChE/BChE) |

These results indicate that the compound has promising anticancer properties, warranting further investigation.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target enzymes. Such studies reveal potential interactions with active sites, suggesting a mechanism by which the compound may exert its biological effects .

Q & A

Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of trans-2-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid?

The compound can be synthesized via conjugate addition of chiral lithium amides to cyclohexene derivatives, followed by epimerization of intermediates. For example, stereoselective additions using homochiral lithium N-benzyl-N-α-methylbenzylamide (e.g., 5 in ) yield cis-β-amino esters, which can be epimerized to trans-β-amino acids through base-catalyzed processes . Alternatively, coupling agents like EDCI and DMAP in DCM/DMF mixtures have been used to functionalize cyclohexane-carboxylic acid derivatives (Scheme 5 in ).

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases is recommended for enantiomeric purity assessment. Conformational analysis via NMR (e.g., NOESY for spatial proximity of protons) and computational modeling (DFT or MD simulations) can resolve trans vs. cis configurations, as demonstrated in studies on analogous cyclohexane-carboxylic acids ().

Q. What are the critical factors influencing the stability of this compound under varying pH and temperature conditions?

Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and pH-dependent hydrolysis assays. The methoxybenzoyl group may undergo demethylation under strong acidic conditions, while the carboxylic acid moiety is prone to decarboxylation at elevated temperatures. Buffer systems mimicking physiological pH (6.8–7.4) are essential for biological assays .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during the synthesis of enantiomerically pure this compound?

Dynamic kinetic resolution (DKR) using immobilized lipases (e.g., Novozym® 435) has been effective for enantioselective acylation of racemic intermediates. For example, trans-2-(1H-imidazol-1-yl)cyclohexanol derivatives were resolved with >99% ee using vinyl acetate and biocatalysts ( ). Chiral auxiliaries like (R)-α-methoxyphenylacetic acid () may also enhance stereocontrol.

Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies involving this compound?

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation (e.g., methoxybenzoyl vs. thiophenecarbonyl analogs in ).

- Conformational Sampling : Molecular dynamics simulations (10–100 ns trajectories) identify dominant conformers in solution, aligning with experimental NMR data .

- Isosteric Replacements : Testing analogs (e.g., replacing methoxy with ethoxy or halogen) clarifies electronic vs. steric contributions to activity .

Q. How can epimerization during esterification or amidation of the carboxylic acid group be minimized?

Low-temperature reactions (-20°C) with non-polar solvents (e.g., toluene) suppress base-catalyzed epimerization. Alternatively, pre-activation of the carboxylic acid as a pentafluorophenyl ester reduces reaction time and racemization risk .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

UPLC-MS/MS with a C18 column (1.7 µm particles) and ESI-negative mode achieves detection limits <0.1% for related byproducts (e.g., cis isomers or demethylated derivatives). High-resolution mass spectrometry (HRMS) confirms impurity structures via exact mass matching ( ).

Methodological Considerations

Designing a protocol for separating cis/trans isomers of cyclohexane-carboxylic acid derivatives:

- Chromatography : Use a Chiralpak IA-3 column with heptane/ethanol (85:15) + 0.1% TFA; retention times differ by 2–3 minutes for cis vs. trans isomers .

- Crystallization : Diastereomeric salt formation with (1R,2S)-cispentacin () enhances separation efficiency.

Optimizing reaction yields in large-scale syntheses:

- DoE Approach : Screen parameters (temperature, solvent ratio, catalyst loading) using a Box-Behnken design. EDCI/DMAP in DCM/DMF (3:1) typically achieves >80% yield for coupling reactions ().

- Workflow : Incorporate inline IR spectroscopy to monitor reaction progress and terminate at peak conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.